molecular formula C17H21N3O3S2 B5044252 Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine

Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine

Cat. No.: B5044252
M. Wt: 379.5 g/mol
InChI Key: VIQXDYMHXRKZRF-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of cyanoacetate derivatives, thiophene derivatives, and other reagents in the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the cyano group may interact with nucleophilic sites, while the thiophene ring may engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-methyl-6-sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
  • Methyl 5-cyano-2-methyl-6-sulfanyl-4-furyl-1,4-dihydropyridine-3-carboxylate

Uniqueness

Methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-cyano-2-methyl-6-sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate;morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2.C4H9NO/c1-7-10(13(16)17-2)11(9-4-3-5-19-9)8(6-14)12(18)15-7;1-3-6-4-2-5-1/h3-5,11,15,18H,1-2H3;5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQXDYMHXRKZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CC=CS2)C(=O)OC.C1COCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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